molecular formula C10H3Br2F17 B1455599 1,2-Dibromo-1H,1H,2H-perfluorodecane CAS No. 51249-63-9

1,2-Dibromo-1H,1H,2H-perfluorodecane

Cat. No.: B1455599
CAS No.: 51249-63-9
M. Wt: 605.91 g/mol
InChI Key: ZYFLRTOFRKYGGJ-UHFFFAOYSA-N
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Description

1,2-Dibromo-1H,1H,2H-perfluorodecane: is a perfluorinated compound with the molecular formula C10H3Br2F17 . It is characterized by the presence of two bromine atoms and a highly fluorinated carbon chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1H,1H,2H-perfluorodecane can be synthesized through the bromination of perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the perfluorodecane molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1H,1H,2H-perfluorodecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can replace bromine atoms with iodine.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can facilitate the substitution of bromine with other electrophiles.

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium iodide results in the formation of 1,2-diiodo-1H,1H,2H-perfluorodecane .

Scientific Research Applications

1,2-Dibromo-1H,1H,2H-perfluorodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1H,1H,2H-perfluorodecane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atoms can participate in substitution reactions, while the fluorinated carbon chain provides stability and resistance to degradation. The compound’s unique structure allows it to interact with specific molecular pathways, making it useful in various applications .

Comparison with Similar Compounds

    1,2-Diiodo-1H,1H,2H-perfluorodecane: Similar structure but with iodine atoms instead of bromine.

    1,2-Dichloro-1H,1H,2H-perfluorodecane: Contains chlorine atoms instead of bromine.

    1,2-Difluoro-1H,1H,2H-perfluorodecane: Fluorine atoms replace bromine.

Uniqueness: 1,2-Dibromo-1H,1H,2H-perfluorodecane is unique due to the presence of bromine atoms, which provide specific reactivity patterns not observed in its chlorinated or iodinated counterparts. The bromine atoms allow for selective substitution reactions, making this compound valuable in synthetic chemistry .

Properties

IUPAC Name

9,10-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Br2F17/c11-1-2(12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFLRTOFRKYGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Br2F17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895278
Record name 9,10-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-63-9
Record name 9,10-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-1H,1H,2H-perfluorodecane
Reactant of Route 2
1,2-Dibromo-1H,1H,2H-perfluorodecane
Reactant of Route 3
1,2-Dibromo-1H,1H,2H-perfluorodecane
Reactant of Route 4
1,2-Dibromo-1H,1H,2H-perfluorodecane
Reactant of Route 5
1,2-Dibromo-1H,1H,2H-perfluorodecane
Reactant of Route 6
1,2-Dibromo-1H,1H,2H-perfluorodecane

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